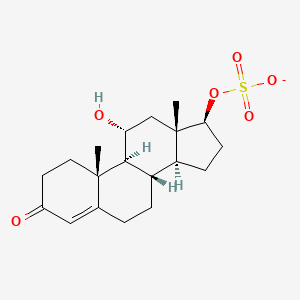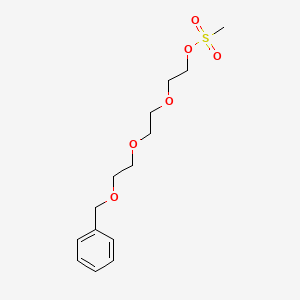
5-(1-Tosylpiperidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Tosylpiperidin-2-yl)-1H-indole is a compound that belongs to the class of heterocyclic compounds It consists of an indole ring fused with a piperidine ring that is substituted with a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tosylpiperidin-2-yl)-1H-indole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine.
Indole Formation: The indole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Catalysts and automated processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Tosylpiperidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or piperidine rings.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Compounds with new functional groups replacing the tosyl group.
Applications De Recherche Scientifique
5-(1-Tosylpiperidin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(1-Tosylpiperidin-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the piperidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Tosylpiperidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
5-(1-Tosylpiperidin-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole ring.
5-(1-Tosylpiperidin-2-yl)-1H-quinoline: Features a quinoline ring in place of the indole ring.
Uniqueness
5-(1-Tosylpiperidin-2-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which can confer distinct chemical and biological properties. The presence of the tosyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C20H22N2O2S |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-indole |
InChI |
InChI=1S/C20H22N2O2S/c1-15-5-8-18(9-6-15)25(23,24)22-13-3-2-4-20(22)17-7-10-19-16(14-17)11-12-21-19/h5-12,14,20-21H,2-4,13H2,1H3 |
Clé InChI |
HCKRGJQYJPKUCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=C(C=C3)NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
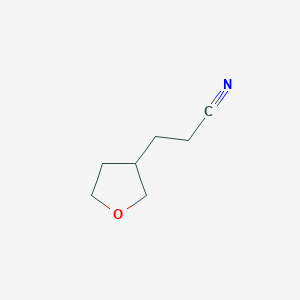
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
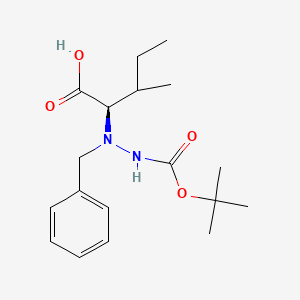

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
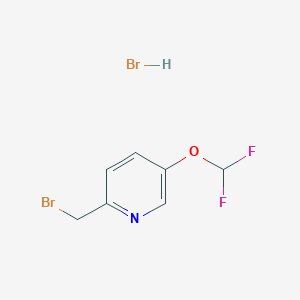
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
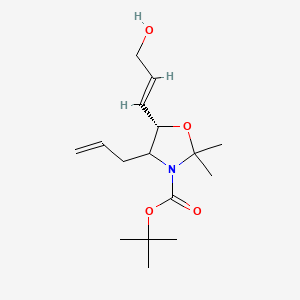

![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
